4-HYDROXYUNDECANOIC ACID
Overview
Scientific Research Applications
4-Hydroxyundecanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.
Biology: It serves as a precursor in the biosynthesis of various biologically active compounds.
Medicine: Research indicates potential therapeutic applications, particularly in antifungal treatments.
Industry: It is used in the production of nylons, resins, waxes, plastics, biopolymers, and lubricants.
Mechanism of Action
While the specific mechanism of action for 4-Hydroxy-undecanoic acid is not well-documented, undecanoic acid is known to have antifungal effects. The toxic effect of undecanoic acid involves modulation of fungal metabolism through its effects on the expression of fungal genes that are critical for virulence .
Future Directions
The potential use of undecanoic acid in combination therapy, and the ability to modify the parent compound structure, shows promise as a novel therapeutic against fungal infections . This suggests that 4-Hydroxy-undecanoic acid, as a derivative of undecanoic acid, may also have potential therapeutic applications.
Preparation Methods
4-Hydroxyundecanoic acid can be synthesized through several methods:
Chemo-enzymatic Synthesis: One practical method involves the biotransformation of ricinoleic acid (12-hydroxyoleic acid) into an ester, followed by chemical reduction and hydrolysis to yield this compound.
Industrial Production: Industrially, it can be produced from natural fatty acids using recombinant Escherichia coli, which has been engineered to enhance the stability and activity of the enzymes involved in the biosynthetic pathways.
Chemical Reactions Analysis
4-Hydroxyundecanoic acid undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.
Major Products: Products from these reactions include ketones, alcohols, and substituted derivatives.
Comparison with Similar Compounds
4-Hydroxyundecanoic acid can be compared with other similar compounds:
11-Hydroxyundecanoic Acid: This compound is an ω-hydroxy fatty acid with similar applications but differs in the position of the hydroxyl group.
Undecanoic Acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
12-Hydroxyoleic Acid: Used as a precursor in the synthesis of this compound.
Properties
IUPAC Name |
4-hydroxyundecanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-2-3-4-5-6-7-10(12)8-9-11(13)14/h10,12H,2-9H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXIVNNTJNBUGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CCC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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